5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.ClH/c1-7(15)12-5-8-2-3-14-10(4-8)9(6-13-14)11(16)17;/h6,8H,2-5H2,1H3,(H,12,15)(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLAJOJACDJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCN2C(=C(C=N2)C(=O)O)C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[1,5-a]pyridine Synthesis
The pyrazolo[1,5-a]pyridine ring system can be synthesized via condensation reactions involving aminopyrazoles and α,β-unsaturated carbonyl compounds or their equivalents.
Starting materials: Aminopyrazoles are typically prepared by hydrazine treatment of β-ketonitriles, which themselves are formed by nucleophilic addition of acetonitrile anions to methyl esters of Boc-protected amino acids.
Cyclization: Aminopyrazoles react with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to give pyrazolopyrimidones, which upon further treatment yield the pyrazolo[1,5-a]pyridine core.
Representative Preparation Procedure
A typical synthetic route based on literature and patent disclosures can be summarized as follows:
| Step | Reaction | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of β-ketonitrile | Boc-protected amino acid methyl ester + acetonitrile anion | Nucleophilic addition | High | Intermediate for aminopyrazole synthesis |
| 2 | Aminopyrazole synthesis | β-ketonitrile + hydrazine | Reflux | High | Formation of aminopyrazole ring |
| 3 | Pyrazolopyrimidone formation | Aminopyrazole + ethyl (E)-ethoxy-2-methylacrylate + NaOEt | Room temp | Moderate to high | Cyclization step |
| 4 | Chlorination/triflation at position 5 | Phosphorus oxychloride or triflic anhydride | 0°C to RT | 80–90 | Activation for substitution |
| 5 | Nucleophilic substitution | Amine nucleophile (e.g., tert-butyl pyrrolidinyl carbamate) | Basic conditions | Moderate | Introduction of amine substituent |
| 6 | Acylation to acetamido | Acetic anhydride or equivalent | RT | High | Formation of acetamidomethyl group |
| 7 | Hydrolysis and salt formation | Acid/base hydrolysis + HCl treatment | Variable | High | Free acid and hydrochloride salt formation |
Research Findings and Optimization Notes
Selectivity: The chlorination/triflation step is critical for selective substitution at position 5 without affecting other positions on the heterocycle.
Protecting groups: Use of Boc and carbamate protecting groups allows for selective functional group transformations and prevents side reactions during nucleophilic substitutions.
Purification: Silica gel column chromatography with gradient elution (ethyl acetate in hexane) is effective for isolating intermediates and final products with high purity.
Yields: Overall yields for multi-step synthesis range from moderate to high (50–90% per step), depending on reaction conditions and reagent purity.
Tautomerism: The compound may exist in tautomeric forms (keto-enol), which can be influenced by substitution patterns and reaction conditions.
Summary Table of Key Intermediates and Reagents
| Compound/Intermediate | Role | Key Reagents | Structural Feature |
|---|---|---|---|
| Boc-protected amino acid methyl esters | Starting material | Boc-amino acids, MeOH, acid catalyst | Protected amino acid ester |
| β-Ketonitriles | Precursor to aminopyrazoles | Acetonitrile anion | β-Ketonitrile functionality |
| Aminopyrazoles | Core heterocycle precursor | Hydrazine | Pyrazole ring with amino group |
| Pyrazolopyrimidones | Cyclized intermediate | Ethyl (E)-ethoxy-2-methylacrylate, NaOEt | Pyrazolopyrimidone core |
| 5-Chloro/triflate pyrazolo[1,5-a]pyridines | Activated intermediate | POCl3 or Tf2O | Electrophilic substitution site |
| Nucleophilic amine derivatives | Substituent source | tert-Butyl pyrrolidinyl carbamate | Amino substituent for C-5 |
| Acetic anhydride | Acetylation reagent | Ac2O | Forms acetamido group |
| HCl | Salt formation | HCl gas or solution | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : The pyrazolo[1,5-a]pyridine core can be reduced to form simpler derivatives.
Substitution: : The acetamidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed
Oxidation: : Esters, amides, and carboxylic acids.
Reduction: : Reduced pyrazolo[1,5-a]pyridine derivatives.
Substitution: : Substituted acetamidomethyl derivatives.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C₁₁H₁₆ClN₃O₃
- Molecular Weight : 273.72 g/mol
- Synonyms : Various names including 5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in water |
| Appearance | White to off-white solid |
Medicinal Chemistry
5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride has shown promise as a potential therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit inhibitory effects on cancer cell lines. Research has focused on their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows for potential modifications that could enhance its efficacy against specific cancer types .
- Neuroprotective Effects : Some studies have suggested that pyrazolo[1,5-a]pyridine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways .
Pharmacological Research
The compound's role as an inhibitor of various enzymes makes it a candidate for further pharmacological exploration. Its potential applications include:
- Inhibition of Kinases : As a CDK inhibitor, it may serve as a lead compound for developing new cancer therapeutics .
- Targeting Other Enzymes : Ongoing research is examining its effects on other enzyme classes involved in metabolic pathways.
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. This aspect is crucial for scaling up production for clinical trials or commercial use.
Mechanism of Action
The mechanism by which 5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism would depend on the specific application and the biological system being targeted.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous pyrazolo-pyridine/pyrimidine derivatives:
Structural and Functional Analysis
- In contrast, the dimethylaminomethyl group (CAS 2059932-29-3) introduces a basic tertiary amine, increasing lipophilicity and altering pharmacokinetics . Trifluoroacetamido derivatives (CAS 2680786-59-6) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, but may reduce aqueous solubility .
Salt Forms :
The hydrochloride salt in the target compound and CAS 2059988-79-1 improves solubility compared to free bases. For example, the 3-amine hydrochloride (CAS 2059988-79-1) has a molecular weight of 173.64, significantly lower than the target compound, enabling easier diffusion across membranes .- Applications: Ethyl ester derivatives (CAS 827591-57-1) are likely prodrugs, with the ester masking the carboxylic acid to enhance oral bioavailability .
Biological Activity
5-(Acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and research findings.
- Molecular Formula: C11H16ClN3O3
- Molecular Weight: 237.25 g/mol
- IUPAC Name: 5-(acetamidomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- CAS Number: 299912-45-1
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activities and receptor functions involved in critical biological pathways. For instance:
- Enzyme Inhibition: The compound can inhibit specific enzymes associated with inflammatory responses and viral replication.
- Cellular Modulation: It may alter cellular signaling pathways leading to reduced inflammation and potential anticancer effects.
Biological Activity
Research indicates several areas where this compound demonstrates biological activity:
1. Anticancer Activity:
- Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit cytotoxicity against various cancer cell lines. The compound's structure suggests potential for similar activity.
- A case study involving structurally related compounds indicated significant inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells .
2. Anti-inflammatory Effects:
- The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. In vitro studies have demonstrated that it can reduce the expression of these cytokines in macrophages.
3. Antiviral Properties:
- Preliminary research indicates that the compound may inhibit viral replication through interaction with viral enzymes or host cell pathways that viruses exploit.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
